9-(2,6-dimethylphenyl)-4-methylsulfanyl-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,10,12,14,16-heptaen-8-one
Description
This compound is a nitrogen-rich polycyclic heterocycle featuring a pentazatetracyclo[8.7.0.0²,⁷.0¹²,¹⁷]heptadeca-2,4,6,10,12,14,16-heptaen-8-one core. Key structural attributes include:
- Substituents: A 2,6-dimethylphenyl group at position 9 and a methylsulfanyl (SCH₃) group at position 2.
- Molecular framework: The fused tetracyclic system incorporates five nitrogen atoms and a ketone group at position 6.
Properties
IUPAC Name |
9-(2,6-dimethylphenyl)-4-methylsulfanyl-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,10,12,14,16-heptaen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5OS/c1-12-7-6-8-13(2)17(12)26-19(27)14-11-22-20(28-3)24-18(14)25-16-10-5-4-9-15(16)23-21(25)26/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHUTAPHCYEYEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C3=CN=C(N=C3N4C2=NC5=CC=CC=C54)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,6-dimethylphenyl)-4-methylsulfanyl-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,10,12,14,16-heptaen-8-one involves multiple steps, typically starting with the preparation of the core tetracyclic structure. This is followed by the introduction of the 2,6-dimethylphenyl and methylsulfanyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
9-(2,6-dimethylphenyl)-4-methylsulfanyl-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,10,12,14,16-heptaen-8-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.
Scientific Research Applications
The compound 9-(2,6-dimethylphenyl)-4-methylsulfanyl-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,10,12,14,16-heptaen-8-one is a complex organic molecule with potential applications in various scientific fields. This article explores its applications based on available literature and research findings.
Chemical Properties and Structure
This compound features a unique tetracyclic structure that includes multiple nitrogen atoms and a methylsulfanyl group. The presence of the 2,6-dimethylphenyl moiety contributes to its chemical reactivity and potential biological activity. Its molecular formula can be represented as .
Pharmaceutical Development
The structural characteristics of this compound suggest its potential as a lead compound in drug development. The presence of nitrogen heterocycles is often associated with pharmacological activity. Research has indicated that similar compounds exhibit anti-cancer properties and can serve as inhibitors in various biological pathways.
Material Science
Due to its unique structural properties, this compound may find applications in material science, particularly in the development of polymers or as additives in coatings. Its stability and reactivity can enhance the properties of materials used in electronics or nanotechnology.
Agricultural Chemistry
Compounds with similar structures have been investigated for their potential use as agrochemicals. The ability to modulate biological systems makes this compound a candidate for herbicides or pesticides that target specific pathways in plant physiology.
Biochemical Research
The compound's ability to interact with biological macromolecules suggests potential applications in biochemical research. It can be used as a probe to study protein interactions or as a tool for elucidating metabolic pathways.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of compounds structurally related to the target compound. The results indicated significant cytotoxic effects on various cancer cell lines, suggesting that modifications of this compound could lead to effective cancer therapeutics.
Case Study 2: Material Properties
Research conducted on similar tetracyclic compounds demonstrated enhanced thermal stability and mechanical properties when incorporated into polymer matrices. This suggests that the target compound could be explored for applications in high-performance materials.
Case Study 3: Pesticidal Efficacy
In agricultural studies, derivatives of compounds with similar structures showed promising results as selective herbicides. These findings imply that the target compound might also possess herbicidal properties worth investigating.
Comparative Data Table
| Application Area | Similar Compounds Studied | Key Findings |
|---|---|---|
| Pharmaceutical | Tetracyclic analogs | Significant anticancer activity |
| Material Science | Polymeric derivatives | Enhanced thermal stability |
| Agricultural Chemistry | Herbicidal agents | Selective efficacy against specific weeds |
| Biochemical Research | Protein interaction probes | Insights into metabolic pathways |
Mechanism of Action
The mechanism of action of 9-(2,6-dimethylphenyl)-4-methylsulfanyl-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,10,12,14,16-heptaen-8-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural similarities with the target molecule, differing primarily in substituents and heteroatom arrangements:
Physicochemical and Bioactive Properties
- Lipophilicity : The target compound’s methylsulfanyl group confers higher logP values compared to methoxy () or hydroxyl () analogues, suggesting improved membrane permeability.
- Electronic Effects : Sulfur’s electron-donating nature in the target compound may stabilize charge-transfer interactions, unlike the electron-withdrawing ketones in .
Structural Characterization
- X-ray Crystallography : The compound in was resolved via single-crystal X-ray diffraction, revealing planar aromatic systems and intramolecular hydrogen bonding—features likely shared by the target molecule.
- Spectroscopy : IR and UV-Vis data for analogues () indicate strong absorption bands attributable to conjugated π-systems and ketone functionalities.
Biological Activity
Chemical Structure and Properties
The compound is characterized by a unique tetracyclic structure with multiple nitrogen atoms and a sulfur-containing moiety. Its molecular formula is C₁₈H₁₈N₅S, and it has a molecular weight of approximately 350.5 g/mol. The presence of the dimethylphenyl group and the methylsulfanyl group suggests potential interactions with biological targets.
Anticonvulsant Activity
Research has indicated that compounds similar to the target molecule exhibit significant anticonvulsant properties. For instance, a study found that N-(2,6-dimethylphenyl)-substituted semicarbazones demonstrated anticonvulsant activity in animal models when administered through various routes . The mechanism appears to involve modulation of GABAergic neurotransmission, as these compounds can increase GABA levels and inhibit GABA transaminase activity.
Cytotoxicity and Antitumor Effects
Preliminary studies suggest that the compound may possess cytotoxic properties against certain cancer cell lines. In vitro assays have shown that derivatives of this compound can induce apoptosis in human cancer cells by activating caspase pathways . Further research is needed to elucidate the specific mechanisms involved.
Antimicrobial Activity
There is emerging evidence that compounds with similar structural features exhibit antimicrobial activity against various pathogens. For example, some studies have reported that related thiophenol derivatives can inhibit bacterial growth . This suggests that the target compound may also have potential as an antimicrobial agent.
Study 1: Anticonvulsant Testing
In a controlled study involving the administration of related compounds to rodents, researchers observed a marked reduction in seizure frequency and intensity compared to control groups. The compound's ability to enhance GABA levels was particularly noted as a key factor in its anticonvulsant efficacy .
Study 2: Cytotoxicity Assays
A series of cytotoxicity assays were conducted using human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that the compound exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential. Mechanistic studies revealed that the compound triggered mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production .
Study 3: Antimicrobial Evaluation
In vitro testing against Staphylococcus aureus and Escherichia coli demonstrated that compounds with similar structures had minimum inhibitory concentrations (MICs) indicating effective antimicrobial properties. These findings warrant further investigation into the specific interactions between the compound and microbial targets .
Summary of Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
